molecular formula C25H24N2O3 B2897720 2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 922126-89-4

2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2897720
CAS RN: 922126-89-4
M. Wt: 400.478
InChI Key: CLFJZIGNODHATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide, also known as BIA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BIA belongs to the class of indole-based compounds and has been shown to possess a diverse range of biological activities.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase and histone deacetylase. It also modulates the activity of several signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and reduce the production of inflammatory mediators. This compound has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide is its broad range of biological activities, which makes it a promising candidate for drug development. However, the synthesis of this compound is relatively complex, which may limit its use in large-scale experiments. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.

Future Directions

There are several potential future directions for research on 2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of this compound's effects on other signaling pathways and enzymes. Further studies are also needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide involves the condensation of 1-benzyl-1H-indole-3-carboxaldehyde with 3,4-dimethoxyphenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, dehydration, and cyclization, resulting in the formation of this compound.

Scientific Research Applications

2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential applications in various fields of medicine. It has been shown to possess anticancer, anti-inflammatory, and antipsychotic properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(1-benzylindol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-29-23-13-12-20(15-24(23)30-2)26-25(28)14-19-17-27(16-18-8-4-3-5-9-18)22-11-7-6-10-21(19)22/h3-13,15,17H,14,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFJZIGNODHATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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